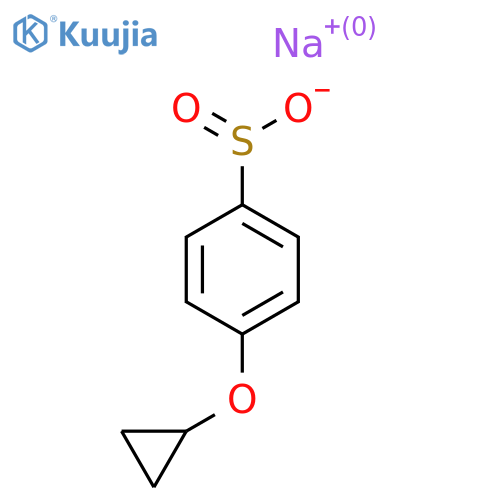

Cas no 2138205-56-6 (Sodium 4-cyclopropoxybenzene-1-sulfinate)

2138205-56-6 structure

商品名:Sodium 4-cyclopropoxybenzene-1-sulfinate

Sodium 4-cyclopropoxybenzene-1-sulfinate 化学的及び物理的性質

名前と識別子

-

- EN300-724080

- sodium 4-cyclopropoxybenzene-1-sulfinate

- 2138205-56-6

- Sodium 4-cyclopropoxybenzene-1-sulfinate

-

- インチ: 1S/C9H10O3S.Na/c10-13(11)9-5-3-8(4-6-9)12-7-1-2-7;/h3-7H,1-2H2,(H,10,11);/q;+1/p-1

- InChIKey: XOYBZOWTJZVDMR-UHFFFAOYSA-M

- ほほえんだ: S(C1C=CC(=CC=1)OC1CC1)(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 220.01700960g/mol

- どういたいしつりょう: 220.01700960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.6Ų

Sodium 4-cyclopropoxybenzene-1-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-724080-1.0g |

sodium 4-cyclopropoxybenzene-1-sulfinate |

2138205-56-6 | 1g |

$0.0 | 2023-06-06 |

Sodium 4-cyclopropoxybenzene-1-sulfinate 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2138205-56-6 (Sodium 4-cyclopropoxybenzene-1-sulfinate) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量